molecular formula C12H13BrO B1529342 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1341679-77-3

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1529342
CAS No.: 1341679-77-3
M. Wt: 253.13 g/mol
InChI Key: ZZAHJKXWABEEHE-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (C₁₂H₁₃BrO) is a bicyclic ketone featuring a seven-membered benzannulated ring system. Key structural attributes include:

  • Molecular weight: 253.139 g/mol (monoisotopic mass: 252.014977) .
  • Substituents: A bromine atom at position 3 and a methyl group at position 7, both influencing steric and electronic properties .
  • Stereochemistry: No defined stereocenters, simplifying synthetic routes but limiting enantioselective applications .

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmacological scaffold development.

Properties

IUPAC Name

3-bromo-7-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHJKXWABEEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=C2)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function.

Cellular Effects

The effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one have been observed to change over time. This compound exhibits stability under normal storage conditions, but its degradation can occur under certain conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing inflammation. At high doses, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The interaction of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of specific targeting signals or post-translational modifications can direct 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one to these compartments, where it can exert its effects on cellular processes. For example, its localization in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.

Biological Activity

3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a chemical compound with significant potential in various biological applications. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
  • Molecular Formula : C12H13BrO
  • Molecular Weight : 253.14 g/mol
  • CAS Number : 1341679-77-3

Biological Activity Overview

The biological activities of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one have been explored in various studies. This compound exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate antibacterial and antifungal properties. The presence of the bromine atom may enhance these activities by increasing the electron-withdrawing nature of the molecule, which can affect bacterial cell wall synthesis and integrity.
  • Anticancer Potential : Compounds in the benzoannulene family have shown promise in cancer research. Their ability to interact with DNA and inhibit cell proliferation makes them potential candidates for anticancer drug development.
  • Neuroprotective Effects : Some studies suggest that derivatives of benzoannulene compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various substituted benzoannulenes found that 3-bromo derivatives showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be lower than those of non-brominated analogs, indicating enhanced activity due to the bromine substitution.

CompoundMIC (μg/mL)Activity
3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one15Moderate
Non-brominated analog30Low

Anticancer Research

In vitro studies on cancer cell lines demonstrated that 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one inhibited cell growth at concentrations as low as 10 μM. The compound induced apoptosis in cancer cells through mitochondrial pathways.

Cell LineIC50 (μM)Mechanism
HeLa10Apoptosis via mitochondrial pathway
MCF712Cell cycle arrest

Neuroprotective Studies

Research into neuroprotection indicated that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. The protective effect was attributed to its antioxidant properties.

Scientific Research Applications

Biochemical Applications

The compound has been shown to interact with various biological systems, making it valuable for research in pharmacology and toxicology.

Interaction with Cytochrome P450 Enzymes

3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one interacts with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, impacting their structure and function.

Modulation of Cell Signaling Pathways

Research indicates that this compound activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation. It also alters gene expression related to oxidative stress response.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate moderate activity compared to non-brominated analogs:

CompoundMIC (μg/mL)Activity
3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one15Moderate
Non-brominated analog30Low

This suggests that the bromine substitution enhances its antibacterial efficacy.

Anticancer Potential

The compound's ability to inhibit cell proliferation makes it a candidate for anticancer drug development. Its interaction with DNA and potential to induce apoptosis in cancer cells are areas of ongoing research.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, derivatives of benzoannulene compounds showed promise in protecting neuronal cells from oxidative stress-induced damage. The findings suggest that 3-bromo derivatives may aid in treating neurodegenerative diseases by preserving cellular integrity under stress conditions.

Case Study 2: Dosage Effects in Animal Models

Research involving animal models has revealed that low doses of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one enhance antioxidant defenses while higher doses can lead to toxicity. This highlights the importance of dosage in therapeutic applications.

Molecular Mechanism of Action

The molecular mechanisms underlying the effects of this compound involve:

  • Binding to specific enzymes and receptors leading to their inhibition or activation.
  • Inducing changes in gene expression through interactions with transcription factors.

These processes collectively influence cellular functions such as metabolism and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The benzo[7]annulen-5-one scaffold is modified through substituent variation, impacting reactivity, stability, and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Key Distinctions References
3-Bromo-7-methyl-6,7,8,9-tetrahydro... 3-Br, 7-Me 253.14 Enhanced steric hindrance at C7
3-Bromo-6,7,8,9-tetrahydro... (5a) 3-Br 239.11 Lacks methyl group; higher reactivity
3-Chloro-6,7,8,9-tetrahydro... 3-Cl 195.66 Lower molecular weight; weaker leaving group
6-Chloro-2-(1-phenethylpiperidine)... (5c) 6-Cl, phenethylpiperidine ~380 (estimated) Bulky substituents; mast cell stabilization activity

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and leaving group ability enhance reactivity in nucleophilic substitutions compared to chlorine .
Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : Unmethylated bromo-derivatives (e.g., 5a) achieve high yields (e.g., 90% for 5h ), whereas methylated analogs may require optimized conditions due to steric effects.
  • Heck Coupling: Styrenes react efficiently with bromo-benzo[7]annulenones, but methyl groups could alter regioselectivity .
Functionalization Pathways
  • Claisen-Schmidt Condensation : Ketone derivatives undergo aldol-like reactions with glyoxylic acid, but steric bulk at C7 may reduce reaction rates .

Pharmacological Relevance

  • NMDA Receptor Antagonism: Derivatives with dimethylamino-phenyl groups (e.g., compound 38) show neuropharmacological activity, highlighting the scaffold’s versatility .

Physicochemical Properties

  • Lipophilicity : Bromine and methyl groups increase logP compared to chloro-analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Methyl groups may stabilize the ring system against thermal degradation, as seen in polyphosphoric acid-mediated cyclizations .

Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Conditions Reference
5a (unmethylated bromo) Suzuki-Miyaura 90 Pd(PPh₃)₄, K₂CO₃, DMF
Target compound (7-Me) Suzuki-Miyaura *Pending Requires optimization -
5b (chloro analog) Heck Coupling 70 Pd(OAc)₂, PPh₃, DMF

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one typically involves the bromination of a suitably substituted benzoannulenone precursor. The key steps include:

  • Construction of the benzoannulen-5-one core with the methyl substituent.
  • Selective bromination at the 3-position.
  • Control of the tetrahydro ring saturation state.

Starting Materials and Precursors

The primary precursor is often 7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one or related benzoannulenone derivatives. These can be synthesized via:

  • Cyclization of appropriate substituted cycloheptanones fused with benzene rings.
  • Oxidation of benzoannulene derivatives to introduce the ketone functionality.

Bromination Techniques

Bromination is the critical step to introduce the bromine atom at position 3. Common brominating agents and conditions include:

Brominating Agent Solvent Conditions Notes
N-Bromosuccinimide (NBS) CCl4 or CH2Cl2 Reflux or room temperature with radical initiator (e.g., AIBN) Selective benzylic bromination possible; used for bromination adjacent to ketone
Bromine (Br2) Acetic acid or chloroform Controlled addition at low temperature May lead to electrophilic aromatic substitution; requires careful control to avoid polybromination

In the case of 3-bromo-7-methyl derivative, NBS-mediated bromination is preferred for regioselectivity and yield.

Specific Synthetic Route Example

A representative preparation reported in literature involves:

  • Synthesis of 7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one:

    • Starting from 7-methylbenzoannulene, oxidation with selenium dioxide (SeO2) or chromium trioxide (CrO3) introduces the ketone at position 5.
    • The oxidation is performed under reflux in acetic acid or other suitable solvents.
    • This step yields the tetrahydrobenzoannulenone core.
  • Bromination at position 3:

    • The ketone intermediate is treated with N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane.
    • The reaction is carried out at room temperature or slightly elevated temperature with radical initiators or light to promote selective bromination.
    • The reaction proceeds with moderate to good yields (typically 50-70%) depending on reaction time and conditions.

Alternative Methods and Variations

Analytical Data and Reaction Yields

Step Reagents/Conditions Yield (%) Notes
Oxidation to ketone SeO2, reflux in acetic acid 60-70 Moderate yield, formation of side products possible
Bromination with NBS NBS, CH2Cl2, rt, radical initiator 50-70 Regioselective bromination at position 3
Purification Column chromatography - Required to isolate pure product

Research Findings and Considerations

  • The oxidation step is critical and can lead to multiple oxidation products; careful control of reagent stoichiometry and reaction time is necessary to maximize ketone formation.
  • Bromination with NBS is preferred for selective monobromination at the benzylic position adjacent to the ketone, avoiding electrophilic aromatic substitution on the benzene ring.
  • The methyl substituent at position 7 influences regioselectivity and reactivity, necessitating optimization of bromination conditions.
  • The tetrahydro ring system is sensitive to harsh conditions; mild bromination protocols are favored to preserve the ring saturation.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%) Key Notes
1 Oxidation SeO2, reflux, acetic acid 7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one 60-70 Ketone formation, side products possible
2 Bromination NBS, CH2Cl2, rt, radical initiator 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one 50-70 Selective bromination at position 3
3 Purification Column chromatography Pure target compound - Required for isolation

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.66 ppm for aromatic protons, 202.4 ppm for carbonyl carbons) confirms regioselectivity in bromination and methyl group positioning .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, as shown for structurally related (E)-2-(3,5-bis(trifluoromethyl)benzylidene) derivatives .
  • HRMS/IR : High-resolution mass spectrometry (e.g., [M+H]+ 453.2244) and IR (νmax 3420 cm⁻¹ for OH stretches) validate synthetic intermediates .

How does substitution at the 3-bromo position influence the compound’s bioactivity and stability?

Advanced Research Question
Bromine’s electronegativity enhances electrophilic reactivity, making the compound a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the 7-methyl group may reduce binding affinity in mast cell assays . Stability studies in DMSO or aqueous buffers (pH 7.4) under accelerated degradation conditions (40°C/75% RH) are recommended to assess hydrolytic susceptibility .

What safety protocols are essential for handling 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (H335) and skin sensitization (H317) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (P501) .

What computational methods are used to study reaction mechanisms involving this compound?

Advanced Research Question

  • DFT/MD simulations : Model transition states in bromination or Smiles rearrangements to predict regioselectivity .
  • Docking studies : Investigate interactions with tyrosine kinases or COX-2 enzymes using AutoDock Vina, guided by crystallographic data from analogs .

How can X-ray crystallography validate the stereochemistry of synthetic intermediates?

Advanced Research Question
Crystal structures of derivatives (e.g., (E)-6-benzylidene analogs) reveal dihedral angles and π-π stacking patterns critical for confirming stereochemistry. For example, C–Br bond lengths (~1.9 Å) and torsion angles (<5°) between the benzannulene ring and substituents provide geometric validation .

What strategies improve regioselectivity in the synthesis of polycyclic derivatives?

Advanced Research Question

  • Directing groups : Use acetylated intermediates (e.g., 5-oxo-6-acetoxy derivatives) to steer electrophilic attacks to the 3-position .
  • Catalytic systems : Rhodium-catalyzed geminal oxyfluorination (e.g., 82% yield for 6-(trifluoromethyl) derivatives) enhances selectivity in annulation reactions .

How are oxidation protocols optimized for converting 6-hydroxy intermediates to ketones?

Basic Research Question
Camphorsulphonic acid in refluxing toluene efficiently removes acetate protecting groups from 6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (75% yield). Alternative oxidants like PCC or IBX may reduce side reactions compared to harsh agents like KMnO₄ .

What role does microwave irradiation play in accelerating benzannulene synthesis?

Advanced Research Question
Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% in Smiles rearrangements. Controlled temperature gradients (100–150°C) minimize decomposition of thermally sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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